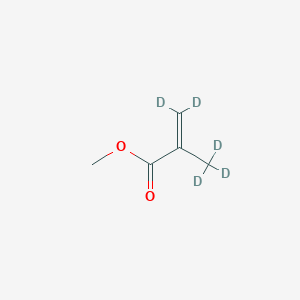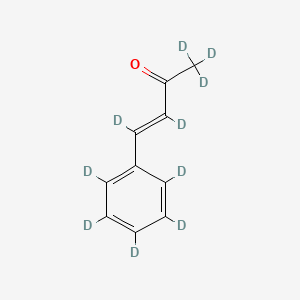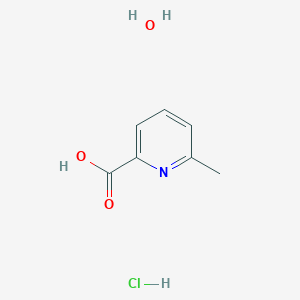![molecular formula C15H13N3O B1612661 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 915922-90-6](/img/structure/B1612661.png)
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
概要
説明
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, also known as MPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. Additionally, 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. In vitro studies have shown that 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline exhibits selective cytotoxicity towards cancer cells, while sparing normal cells. 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has also been shown to enhance the activity of certain immune cells, such as natural killer cells and T cells, which play a key role in the body's defense against cancer and viral infections.
実験室実験の利点と制限
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has several advantages for lab experiments, including its ease of synthesis, high purity, and selective cytotoxicity towards cancer cells. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity to normal cells at high concentrations.
将来の方向性
There are several future directions for research on 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, including the development of novel 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline derivatives with improved solubility and bioavailability, the investigation of its potential applications in immunotherapy and gene therapy, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline in vivo, and to determine its potential as a therapeutic agent for cancer and viral infections.
In conclusion, 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Its selective cytotoxicity towards cancer cells and its ability to modulate immune responses make it a promising candidate for the development of novel cancer therapies and immunotherapies. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo.
科学的研究の応用
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been shown to exhibit anticancer, antitumor, and antiviral properties. In materials science, 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-3-2-4-12(9-10)14-17-15(19-18-14)11-5-7-13(16)8-6-11/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLNLRHSHPXWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589716 | |
| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline | |
CAS RN |
915922-90-6 | |
| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone](/img/structure/B1612580.png)
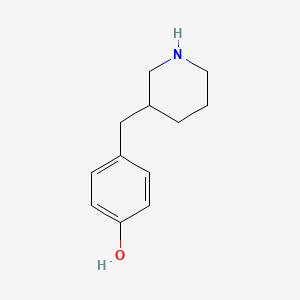
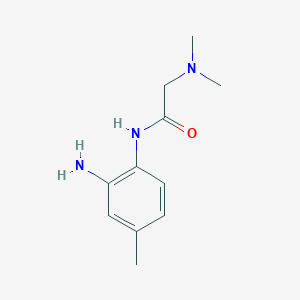


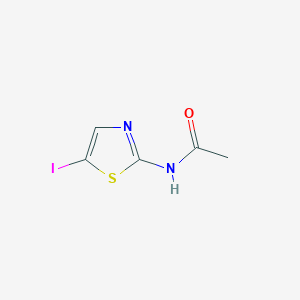
![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1612592.png)
